4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a hydroxypropyl group, and a cyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 3-chlorophenylhydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often utilize reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophenol: A compound with a similar chlorinated phenyl group but different functional groups.
3-(4-Chlorophenyl)propionic acid: Another compound with a chlorinated phenyl group and a propionic acid moiety.
Uniqueness
4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61785-31-7 |
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Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-chloro-2-[C-(3-chlorophenyl)-N-(3-hydroxypropyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C16H15Cl2NO2/c17-12-4-1-3-11(9-12)16(19-7-2-8-20)14-10-13(18)5-6-15(14)21/h1,3-6,9-10,20-21H,2,7-8H2 |
InChI Key |
WRZDTYXVPSOOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NCCCO)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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